molecular formula C13H16N2O B14903692 3-[(Propylamino)methyl]quinolin-2-ol

3-[(Propylamino)methyl]quinolin-2-ol

Cat. No.: B14903692
M. Wt: 216.28 g/mol
InChI Key: KUGPEPFDEVTJRS-UHFFFAOYSA-N
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Description

3-((Propylamino)methyl)quinolin-2(1H)-one is a compound belonging to the quinolin-2(1H)-one family, which is known for its diverse biological activities and chemical properties. This compound features a quinolin-2(1H)-one core structure with a propylamino methyl group attached at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Propylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of the quinolin-2(1H)-one core. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions are often carried out under mild conditions using suitable catalysts and reagents.

Industrial Production Methods

Industrial production of 3-((Propylamino)methyl)quinolin-2(1H)-one may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have gained popularity due to their environmentally benign nature. These methods often utilize visible light or electrochemical catalysis to achieve the desired functionalization .

Chemical Reactions Analysis

Types of Reactions

3-((Propylamino)methyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinolin-2(1H)-one core or the propylamino methyl group.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the quinolin-2(1H)-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve mild temperatures and the use of suitable solvents and catalysts .

Major Products Formed

The major products formed from these reactions include various quinolin-2(1H)-one derivatives with different functional groups, which can exhibit diverse biological and chemical properties .

Scientific Research Applications

3-((Propylamino)methyl)quinolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of various chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-((Propylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

3-((Propylamino)methyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of 3-((Propylamino)methyl)quinolin-2(1H)-one lies in its specific functionalization at the 3-position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(propylaminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C13H16N2O/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)15-13(11)16/h3-6,8,14H,2,7,9H2,1H3,(H,15,16)

InChI Key

KUGPEPFDEVTJRS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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